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B-defensin2-like protein 4

Cat. No.: B1578106
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Description

B-defensin2-like protein 4 is a host defense peptide (HDP) belonging to the defensin family, characterized by its small size, cationic nature, and a conserved framework of three disulfide bonds that stabilize its core structure . This protein exhibits potent, multifunctional biological activities that are of significant interest in biomedical research. Its primary mechanism of action involves electrostatic interactions between its positively charged surface and the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria . This interaction can lead to membrane permeabilization and cell lysis via models such as the toroidal pore or carpet-like mechanisms . Beyond its direct antimicrobial effects, it also demonstrates potent immunomodulatory capabilities. Studies have shown that it can downregulate the expression of key pro-inflammatory mediators, including IL-1α, IL-1β, IL-6, and TNF-α, in cells stimulated with LPS, potentially by suppressing the MAPK signaling pathway and NF-κB activity . Furthermore, it can enhance the differentiation of stem cells, such as dental pulp stem cells (DPSC), into osteogenic or odontoblastic lineages, a process that may be modulated through the Notch signaling pathway, highlighting its role in tissue repair and regeneration . This combination of properties makes this compound a valuable reagent for research in several areas: (1) Antimicrobial Research : As a template for developing novel anti-infectives against a spectrum of pathogens, including multi-drug resistant bacteria like Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa ; (2) Immunology Research : For investigating the intricate cross-talk between innate immunity and the microbiome, and for studying how host defense peptides control inflammation and maintain homeostasis ; (3) Regenerative Medicine : Exploring its potential application in vital pulp therapy (VPT) and other procedures aimed at promoting the restoration of mineralized tissue and the pulp-dentin complex . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antimicrobial

sequence

NPVTCLRSGAICHPGFCPRRYKHIGVCGVSAIKCCK

Origin of Product

United States

Molecular Biology and Genetic Architecture of B Defensin2 Like Protein 4

Gene Locus and Genomic Organization

The genes encoding Beta-defensin 2-like protein 4, namely DEFB4A and its paralog DEFB4B, are located on the short arm of human chromosome 8 at position 23.1 (8p23.1). genecards.orggenecards.orgatlasgeneticsoncology.orgwikipedia.orgbohrium.com This region contains a cluster of other beta-defensin genes, indicating a shared evolutionary origin through gene duplication events. clinicalgenome.orgphysiology.org The genomic structure of these genes typically consists of two exons separated by an intron. physiology.orgnih.gov The first exon encodes the signal peptide, which is cleaved off during protein processing, while the second exon encodes the mature peptide.

The 8p23.1 region is known for its complex genomic architecture, characterized by segmental duplications and copy number variations (CNVs). clinicalgenome.orgnih.govnih.gov This variability in the number of gene copies can influence the expression levels of beta-defensins and may have implications for individual susceptibility to various diseases. nih.govnih.govroyalsocietypublishing.orgscispace.comle.ac.uk

Transcriptional Regulation of Beta-defensin 2-like Protein 4 Gene Expression

The expression of the Beta-defensin 2-like protein 4 gene is not constitutive but is induced by various stimuli, particularly those associated with infection and inflammation. genecards.orggenecards.orgfrontiersin.orgnih.govasm.orghycultbiotech.com This inducible nature allows for a rapid and localized antimicrobial response at epithelial surfaces. The transcriptional regulation is a complex process involving the interplay of specific transcription factors, signaling pathways, and external stimuli.

Involvement of Transcription Factors

Several transcription factors are known to play a critical role in regulating the expression of the DEFB4A and DEFB4B genes. The promoter regions of these genes contain binding sites for key transcription factors, including:

Nuclear Factor-kappa B (NF-κB): This is a central regulator of the inflammatory response. nih.govresearchgate.netnih.govresearchgate.net The promoter of the Beta-defensin 2 gene contains conserved NF-κB binding sites. nih.govnih.gov Upon stimulation by pathogens or inflammatory cytokines, NF-κB is activated and translocates to the nucleus, where it binds to these sites and initiates gene transcription. researchgate.netnih.gov

Activator Protein-1 (AP-1): This transcription factor is also involved in the response to various cellular stimuli, including stress, growth factors, and infections. genecards.orggenecards.orgnih.gov The DEFB4A promoter has binding sites for AP-1 components like c-Jun. genecards.orggenecards.org The activation of AP-1 can be triggered by signaling pathways such as the MAPK pathway. researchgate.net

Other Transcription Factors: In addition to NF-κB and AP-1, other transcription factors such as STAT1 and IRF-2 have been identified as potential regulators of DEFB4A expression. genecards.orggenecards.org The transcription factor OCT1 has also been shown to be crucial for the synergistic induction of human beta-defensin 2 by TNF-α and IL-17A. nih.gov

Role of Signaling Pathways in Transcriptional Induction

The activation of transcription factors is orchestrated by upstream signaling pathways that are triggered by external stimuli. Key signaling pathways involved in the induction of Beta-defensin 2-like protein 4 include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including the p38, JNK, and ERK subfamilies, is a crucial signaling cascade in the cellular response to a wide range of stimuli. researchgate.netnih.govrndsystems.com Activation of the MAPK pathway, particularly p38 MAPK, has been shown to be required for the induction of beta-defensin 2 in response to bacterial components. nih.gov This pathway can lead to the activation of transcription factors like AP-1. researchgate.net

IκB Kinase (IKK) Signaling Pathway: This pathway is essential for the activation of NF-κB. researchgate.netnih.gov Inflammatory signals lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation marks IκB for degradation, allowing NF-κB to translocate to the nucleus and activate gene expression. researchgate.net

Inducible Stimuli and Environmental Factors

The expression of Beta-defensin 2-like protein 4 is induced by a variety of external signals, reflecting its role in host defense at epithelial barriers. These stimuli include:

Cytokines: Pro-inflammatory cytokines are potent inducers of beta-defensin 2 expression. frontiersin.orgresearchgate.netnih.gov Key cytokines include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). frontiersin.orgasm.org Interleukin-17 (IL-17) and Interleukin-22 (IL-22) have also been shown to induce its expression. frontiersin.orghycultbiotech.com

Pathogens: Direct contact with microorganisms or their components is a major trigger for beta-defensin 2 production. frontiersin.orghycultbiotech.com This includes both Gram-negative and Gram-positive bacteria. nih.gov For instance, components of the bacterial cell wall, such as lipopolysaccharide (LPS) from Gram-negative bacteria, can stimulate its expression. nih.govnih.govasm.org

Inflammatory Molecules: Other molecules associated with inflammation can also upregulate the expression of this defensin (B1577277). genecards.orggenecards.org

Post-Translational Modifications and Protein Processing

Following translation, the Beta-defensin 2-like protein 4 undergoes several modifications to become a fully active peptide. hycultbiotech.comthermofisher.com These post-translational modifications (PTMs) are crucial for its proper folding, stability, and biological activity. thermofisher.comnews-medical.netsciomics.de

The initial translated product is a preproprotein. hycultbiotech.com The "pre" part, a signal peptide, directs the protein for secretion and is cleaved off during its transit through the endoplasmic reticulum. The remaining "pro" segment is also cleaved by proteases to yield the mature, active defensin peptide. nih.gov

The mature peptide is characterized by a specific arrangement of three disulfide bonds formed between six conserved cysteine residues. hycultbiotech.comnih.gov These disulfide bridges are essential for the characteristic three-dimensional structure and stability of the defensin, which is critical for its antimicrobial function.

Other potential PTMs that can occur on proteins include phosphorylation, glycosylation, methylation, and acetylation, which can significantly alter their function. thermofisher.comnews-medical.netsciomics.denih.gov While the primary and most well-understood modification for beta-defensins is proteolytic processing and disulfide bond formation, the possibility of other PTMs influencing its activity under specific conditions cannot be entirely ruled out.

Genetic Polymorphisms and Copy Number Variations of DEFB4 Loci

The genomic region on chromosome 8p23.1 housing the DEFB4 genes is highly polymorphic. clinicalgenome.org This genetic variation manifests in two main forms: single nucleotide polymorphisms (SNPs) and, most notably, copy number variations (CNVs). nih.gov

CNV refers to the variation in the number of copies of a particular gene or DNA segment from one individual to another. The DEFB4 locus exhibits significant CNV, with individuals having a variable number of gene copies, typically ranging from 2 to 12 copies per diploid genome. clinicalgenome.orgnih.gov The most common copy number in many populations is four. clinicalgenome.orgnih.gov

This variation in gene copy number has been shown to correlate with the expression level of the Beta-defensin 2 protein. nih.gov A higher copy number is generally associated with increased gene expression and, consequently, higher levels of the defensin peptide. This dosage effect can influence an individual's innate immune response and has been associated with susceptibility to and severity of various inflammatory and infectious diseases. scispace.comle.ac.uk For example, variations in DEFB4 copy number have been linked to conditions such as psoriasis and Crohn's disease. clinicalgenome.org

Association with Immune Responses

Beta-defensin 4A is a multifunctional peptide with roles extending beyond its direct antimicrobial activity against a wide range of pathogens, including Gram-negative and Gram-positive bacteria. maayanlab.cloudwikigenes.orggenecards.org Its primary immune functions include acting as a signaling molecule (alarmin) that alerts the immune system to tissue damage or infection and chemoattracting various immune cells to sites of inflammation. frontiersin.org

Chemoattractant Properties:

Macrophages and Mast Cells: Studies have shown that human beta-defensins, including hBD-2, effectively attract macrophages and mast cells. nih.gov This chemoattraction is a conserved function within the beta-defensin family and is crucial for initiating an inflammatory response. nih.gov

Dendritic Cells and T-cells: hBD-2 can also attract immature dendritic cells and memory T-cells by engaging the C-C chemokine receptor 6 (CCR6). mdpi.comfrontiersin.org This action helps to bridge the innate and adaptive immune systems by recruiting antigen-presenting cells to the site of infection. maayanlab.cloudmdpi.com

Modulation of Immune Cell Activity:

Pro-inflammatory Signaling: The expression of DEFB4A is strongly induced by pro-inflammatory cytokines such as Interleukin-17 (IL-17), Interleukin-22 (IL-22), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). maayanlab.cloud In turn, the hBD-2 peptide can amplify the inflammatory response by stimulating keratinocytes and other cells to produce more pro-inflammatory mediators. nih.gov

Immune Cell Activation: hBD-2 is involved in the activation of various immune cells. For instance, it can induce the maturation of dendritic cells and promote signaling through Toll-like receptors (TLRs), which are critical for recognizing pathogens and initiating an immune response. maayanlab.cloudfrontiersin.orgfrontiersin.org

The table below summarizes key immune cells and molecules that interact with or are influenced by Beta-defensin 4A.

Interacting Cell/MoleculeRole of Beta-defensin 4A (hBD-2)Reference
MacrophagesChemoattraction to inflammatory sites nih.gov
Mast CellsChemoattraction and activation nih.govmdpi.com
Immature Dendritic CellsChemoattraction via CCR6; promotes maturation mdpi.comfrontiersin.org
Memory T-cellsChemoattraction via CCR6 frontiersin.orgfrontiersin.org
KeratinocytesUpregulates hBD-2 expression in response to cytokines maayanlab.cloudwikigenes.org
Pro-inflammatory Cytokines (IL-1β, TNF-α, etc.)Induce expression of DEFB4A maayanlab.cloudfrontiersin.org
Toll-like Receptors (TLRs)hBD-2 can mediate immune responses via TLR signaling maayanlab.cloudfrontiersin.org

Influence on Expression Levels and Disease Susceptibility

The genetic architecture of the DEFB4A gene locus is complex and significantly influences its expression levels, which in turn affects an individual's susceptibility to various inflammatory and infectious diseases. maayanlab.cloud A key feature of this genetic region, located on chromosome 8p23.1, is copy number variation (CNV). nih.gov Individuals can have between two and twelve copies of the DEFB4 gene, with a typical number being four per diploid genome. nih.gov

Copy Number Variation (CNV) and Expression: Higher copy numbers of the DEFB4 gene generally correlate with higher levels of mRNA expression and, consequently, increased production of the hBD-2 protein. karger.com This "gene dosage" effect means that the number of gene copies can directly impact the robustness of the innate immune response at epithelial barriers. nih.gov

Association with Disease Susceptibility: Variations in DEFB4 copy number have been linked to susceptibility to several diseases, particularly those with an inflammatory or autoimmune component.

Psoriasis: Multiple studies have demonstrated a significant association between a higher DEFB4 copy number and an increased risk of psoriasis. nih.govclinpgx.orgexlibrisgroup.com The pro-inflammatory nature of hBD-2 suggests that increased gene dosage could contribute to the characteristic inflammation seen in this skin disease. nih.gov

Crohn's Disease: In contrast to psoriasis, lower DEFB4 gene copy numbers are associated with an increased risk of colonic Crohn's disease. maayanlab.cloud This suggests that diminished expression of hBD-2 may impair the mucosal defense in the colon, leading to chronic inflammation. karger.com

Asthma and Atopy: Genetic variants in the DEFB4A/B locus, including a lack of the DEFB4A gene, have been associated with an increased risk of asthma and allergies in children. nih.gov This indicates that insufficient hBD-2 production may be a risk factor for these conditions. nih.gov

Other Conditions: Altered DEFB4 copy numbers have also been implicated in other conditions. Lower copy numbers are associated with a higher risk of severe acute pancreatitis and cervical cancer, while higher copy numbers have been linked to systemic lupus erythematosus, ankylosing spondylitis, and Alzheimer's disease. karger.comnih.gov

The following table details the association between DEFB4 gene copy number variation and susceptibility to various diseases.

DiseaseAssociated DEFB4 Copy NumberImplicationReferences
PsoriasisHigher ( >4 copies)Increased risk nih.govclinpgx.orgexlibrisgroup.comresearchgate.net
Crohn's Disease (colonic)Lower ( <4 copies)Increased risk maayanlab.cloudkarger.com
Severe Acute PancreatitisLower ( <4 copies)Increased risk karger.com
Asthma & AtopyLack of DEFB4A gene / certain polymorphismsIncreased risk nih.gov
Cervical CancerLowerIncreased susceptibility nih.gov
Systemic Lupus ErythematosusHigherAssociated with disease nih.gov
Ankylosing SpondylitisHigherAssociated with disease nih.gov
Alzheimer's DiseaseHigherAssociated with disease nih.gov

Cellular Expression and Tissue Localization of B Defensin2 Like Protein 4

Basal and Constitutive Expression Patterns Across Tissues

Under non-inflammatory conditions, the expression of B-defensin2-like protein 4 is generally low but detectable in specific tissues, suggesting a role in routine immune surveillance. Unlike some other defensins that are more widely expressed, messenger RNA (mRNA) for this protein has been identified in a more restricted set of organs.

Key tissues with basal expression include the testis, stomach, uterus, neutrophils, thyroid, lung, and kidney. researchgate.net This specific localization points towards a protective role in organ systems that are either exposed to the external environment or have unique immunological requirements. For instance, its presence in the male and female reproductive tracts (testis and uterus) suggests a function in maintaining sterility and defending against sexually transmitted pathogens. researchgate.netfrontiersin.org Similarly, its expression in the stomach and lung aligns with the need for a first line of defense against ingested and inhaled microbes. researchgate.netnih.gov

Table 1: Basal mRNA Expression of this compound in Human Tissues

TissueBasal Expression LevelPotential Role
TestisDetectedImmune surveillance, protection against infection
StomachDetectedDefense against ingested pathogens
UterusDetectedProtection of the female reproductive tract
NeutrophilsDetectedComponent of innate immune cell antimicrobial arsenal
ThyroidDetectedLocal immune defense
LungDetectedFirst-line defense in the respiratory tract
KidneyDetectedProtection of the urinary tract

Inducible Expression Profiles in Response to Immune Challenges and Inflammatory Conditions

The expression of this compound is dramatically upregulated in response to a variety of stimuli, including bacterial infections and pro-inflammatory signals. nih.govfrontiersin.org This inducible nature is a hallmark of its function as a key effector in the innate immune response, allowing for a rapid increase in its production at sites of infection or inflammation. maayanlab.cloud

Infection with both Gram-positive and Gram-negative bacteria can trigger a significant increase in its expression in human respiratory epithelial cells. researchgate.net This response is mediated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, by host pattern recognition receptors like Toll-like receptors (TLRs). frontiersin.orgvin.com

Furthermore, a range of pro-inflammatory cytokines, which are signaling molecules of the immune system, can also induce the expression of this compound. These include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). researchgate.netresearchgate.net For example, in dental pulp, TNF-α and IL-1α have been shown to induce its expression. researchgate.net This cytokine-mediated induction highlights the protein's integration into the broader inflammatory response network. maayanlab.cloud

Table 2: Inducers of this compound Expression

Inducing StimulusCell/Tissue TypeMediating Pathways
Gram-positive and Gram-negative bacteriaRespiratory epithelial cellsToll-like Receptor (TLR) signaling
Lipopolysaccharide (LPS)Small airway epithelial cellsTLR4 signaling
Tumor Necrosis Factor-alpha (TNF-α)Keratinocytes, Dental pulp cellsNF-κB pathway
Interleukin-1 beta (IL-1β)Epithelial cellsNF-κB pathway
Phorbol 12-myristate 13-acetate (PMA)Respiratory epithelial cellsProtein Kinase C (PKC) activation

Cellular Sources and Secretion Mechanisms of this compound

This compound is predominantly produced by epithelial cells, which form the protective barrier at mucosal surfaces, and by neutrophils, a type of phagocytic immune cell. maayanlab.cloudresearchgate.netnih.gov Its production by these cell types strategically places it at the front lines of host defense.

Epithelial cells in various tissues, including the skin, respiratory tract, and gastrointestinal tract, are major sources. maayanlab.cloudnih.gov For instance, keratinocytes in the skin and bronchial and bronchiolar epithelial cells in the lungs have been identified as producers of this defensin (B1577277). maayanlab.cloudnih.gov This localized production allows for a high concentration of the peptide at sites of potential microbial invasion.

Neutrophils, which are key players in the acute inflammatory response, also express this compound. researchgate.netgenecards.org As these cells are recruited to sites of infection, they can release this and other antimicrobial peptides to directly kill pathogens.

The secretion of this compound is believed to occur through the classical secretory pathway. The protein is synthesized with a signal peptide that directs it into the endoplasmic reticulum and Golgi apparatus for processing before being packaged into vesicles for release from the cell. frontiersin.org This process of secretion allows the peptide to be deployed into the extracellular space where it can encounter and act upon invading microorganisms.

Subcellular Localization and Functional Implications

Immunohistochemical studies have shown that this compound can be found in both the cytoplasm and the nucleus of epithelial cells. nih.gov The presence of the protein in the cytoplasm is consistent with its synthesis and packaging for secretion.

The nuclear localization is a more recent and intriguing finding, suggesting that in addition to its extracellular antimicrobial functions, this compound may have intracellular roles. nih.gov While the precise functions of nuclear defensins are still under investigation, it is hypothesized that they may be involved in modulating gene expression or other nuclear processes. This dual localization suggests a more complex functional repertoire for this compound than previously understood, encompassing both direct defense against pathogens and potential regulation of the host's cellular responses. The secreted protein is found on the surface film of cells, where it can directly interact with microbes. proteomicsdb.org

Biological Functions and Mechanistic Actions of B Defensin2 Like Protein 4

Antimicrobial Activities of B-Defensin2-like Protein 4

As a key component of the innate immune system, this compound provides a first line of defense against a wide array of invading microbes. mdpi.comfrontiersin.org

This compound exhibits a broad spectrum of antimicrobial activity, although its potency varies against different classes of microorganisms. nih.govfrontiersin.org Its expression can be upregulated by both Gram-positive and Gram-negative bacteria in human respiratory epithelial cells. researchgate.net

Gram-negative Bacteria: The protein is particularly effective against Gram-negative bacteria. nih.govnih.gov It has demonstrated potent activity against species such as Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.netmdpi.com In fact, it is considered one of the most active antimicrobial peptides against P. aeruginosa. researchgate.net

Gram-positive Bacteria: Its activity against Gram-positive bacteria is generally weaker or in some cases, bacteriostatic rather than bactericidal. nih.govmdpi.com For instance, it shows limited activity against Staphylococcus aureus and Streptococcus pyogenes. nih.gov

Fungi: this compound is also active against pathogenic fungi, notably the yeast Candida albicans. nih.govmdpi.com

Viruses: The antimicrobial action of beta-defensins extends to enveloped viruses, contributing to antiviral defense. nih.govnih.gov

Table 1: Antimicrobial Spectrum of this compound

Microorganism Class Representative Species Activity Level
Gram-negative Bacteria Pseudomonas aeruginosa, Escherichia coli High nih.govresearchgate.net
Gram-positive Bacteria Staphylococcus aureus, Streptococcus pyogenes Weak to moderate nih.govmdpi.com
Fungi Candida albicans Active nih.govmdpi.com
Viruses Enveloped Viruses Active nih.govnih.gov

The antimicrobial effects of this compound are achieved through several mechanisms that target microbial viability and virulence.

Membrane Disruption: A primary mechanism of action is the permeabilization and disruption of microbial cell membranes. mdpi.comnih.gov This process is initiated by the electrostatic attraction between the cationic defensin (B1577277) peptide and the negatively charged components of the microbial membrane. mdpi.commdpi.com This interaction leads to the formation of pores or channel-like structures in the membrane, causing leakage of cytoplasmic contents and ultimately, cell death. mdpi.comresearchgate.net Studies have shown that this compound can permeabilize the membranes of E. coli and specifically targets the plasma membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) in Candida albicans to cause membrane permeabilization. nih.gov

Intracellular Targeting: Beyond membrane disruption, there is evidence that beta-defensins may have intracellular targets. Some proposed mechanisms include the inhibition of nucleic acid synthesis, which would halt essential cellular processes. mdpi.com

Biofilm Inhibition: Biofilm formation is a critical virulence factor for many bacteria, providing protection against host defenses and antibiotics. nih.govnsf.gov this compound has been shown to inhibit biofilm production by Pseudomonas aeruginosa. nih.govnih.govscispace.com Interestingly, at low concentrations, it can reduce biofilm formation without affecting the metabolic activity of the bacteria. nih.govscispace.com The proposed mechanism for this involves inducing structural changes in the outer membrane that interfere with the transport of biofilm precursors. nih.gov

Table 2: Mechanisms of Microbial Inactivation by this compound

Mechanism Description Target Microorganisms
Membrane Disruption Electrostatic binding to and permeabilization of the microbial cell membrane, leading to pore formation and cell lysis. mdpi.commdpi.com Bacteria, Fungi mdpi.comnih.gov
Intracellular Targeting Potential inhibition of essential intracellular processes such as nucleic acid synthesis. mdpi.com Bacteria mdpi.com
Biofilm Inhibition Interference with the formation of protective microbial biofilms, potentially by altering the transport of precursor molecules. nih.gov Pseudomonas aeruginosa nih.govnih.gov

Immunomodulatory Roles of this compound

In addition to its direct antimicrobial properties, this compound functions as an important signaling molecule, bridging the innate and adaptive immune responses. nih.govfrontiersin.org

Beta-defensins act as chemoattractants, recruiting various immune cells to sites of infection or inflammation. mdpi.comfrontiersin.org this compound can attract a range of immune cells, thereby amplifying the immune response.

Dendritic Cells and T-cells: It displays chemotactic activity for immature dendritic cells and memory T-cells, which is a crucial step in initiating the adaptive immune response. mdpi.comnih.gov

Monocytes and Macrophages: This protein is also chemotactic for monocytes and macrophages. mdpi.comresearchgate.net

Mast Cells: Mast cells are another immune cell type that responds to the chemotactic signals of beta-defensins. researchgate.net

Neutrophils: While some beta-defensins are known to attract neutrophils, this compound has been reported to be inactive on this cell type. mdpi.comresearchgate.net

This compound plays a role in activating and promoting the maturation of antigen-presenting cells (APCs), particularly dendritic cells. The murine ortholog of human beta-defensin 2 has been shown to act as an endogenous ligand for Toll-like receptor 4 (TLR4) on immature dendritic cells. nih.govresearchgate.net This interaction induces the upregulation of costimulatory molecules and promotes dendritic cell maturation, which in turn leads to a robust adaptive immune response. nih.govresearchgate.netnih.gov

This compound can modulate the inflammatory environment by inducing the production of various cytokines and chemokines from immune and epithelial cells. frontiersin.orgnih.gov

When exposed to this compound, human peripheral blood mononuclear cells (PBMCs) produce a vigorous cytokine response. nih.gov This protein has been shown to strongly up-regulate the production of pro-inflammatory cytokines and chemokines such as Interleukin-6 (IL-6), IL-8, IL-10, and monocyte chemoattractant protein-1 (MCP-1). nih.gov Similarly, human keratinocytes treated with this compound increase their gene expression and protein production of IL-6, IL-10, IP-10, and various chemokines like CCL2 and CCL20. frontiersin.org This defensin-induced cytokine and chemokine release helps to further recruit and activate immune cells, shaping the subsequent immune response. frontiersin.orgnih.gov

Table 3: Immunomodulatory Functions of this compound

Function Key Immune Cells Involved Mediators/Receptors Outcome
Chemoattraction Dendritic cells, T-cells, Monocytes, Macrophages, Mast cells mdpi.comresearchgate.netresearchgate.net Chemokine receptors Recruitment of immune cells to sites of infection/inflammation. frontiersin.org
APC Activation & Maturation Dendritic cells nih.govresearchgate.net Toll-like receptor 4 (TLR4) nih.govresearchgate.net Enhanced initiation of the adaptive immune response. researchgate.netnih.gov
Cytokine/Chemokine Regulation PBMCs, Keratinocytes frontiersin.orgnih.gov N/A Amplification of the inflammatory response and further immune cell recruitment. frontiersin.orgnih.gov

Bridging Innate and Adaptive Immunity

Beta-defensin 2-like protein 4, a key player in the innate immune system, also serves as a crucial link to the adaptive immune response. nih.govnih.govjimmunol.org Initially recognized for their direct antimicrobial properties, defensins are now understood to be multifaceted immunomodulatory molecules. researchgate.net They are produced by various cells, including epithelial cells and phagocytes, often in response to pro-inflammatory cytokines and microbial products. nih.gov This production at the site of infection or inflammation initiates a cascade of events that mobilize and amplify adaptive immune defenses. nih.gov

One of the primary mechanisms by which this compound bridges the two arms of the immune system is through its chemotactic activity. It can attract key cells of the adaptive immune system, such as immature dendritic cells and memory T-cells, to the site of infection. nih.gov This recruitment is mediated, in part, through its interaction with chemokine receptors like CCR6. nih.gov By attracting these antigen-presenting cells and lymphocytes, this compound facilitates the initiation of an antigen-specific adaptive immune response.

Furthermore, studies have shown that the administration of defensins alongside antigens can enhance both cellular (Th1-dependent) and humoral (Th2-dependent) immune responses in mice. nih.gov This adjuvant-like property underscores their role in shaping the subsequent adaptive immune response. By activating dendritic cells, for instance through Toll-like receptor 4 (TLR4), this compound can promote a more robust and effective adaptive immunity. nih.govjimmunol.org This linkage of defensins to antigens has been shown to potentiate their immunoadjuvant effects, highlighting their therapeutic potential in vaccine development. nih.gov

FunctionInteracting CellsKey ReceptorsOutcome
ChemotaxisImmature Dendritic Cells, Memory T-cells, MonocytesCCR6, CCR2Recruitment of adaptive immune cells to infection site
Immune AdjuvantDendritic CellsTLR4Enhanced antigen-specific cellular and humoral immunity
Activation of APCsAntigen Presenting CellsTLR1, TLR2Initiation and amplification of adaptive immune responses

Other Biological Activities of this compound

Beyond its direct antimicrobial and immunomodulatory functions, this compound exhibits a range of other biological activities that contribute to tissue homeostasis and host defense.

Role in Wound Healing and Angiogenesis

This compound plays a significant role in the complex process of wound healing. Its expression is upregulated at wound sites, suggesting its active participation in tissue repair. nih.govresearchgate.net The wound healing process involves several stages, including inflammation, re-epithelialization, and angiogenesis, and this compound contributes to these phases. It has been shown to induce the migration and proliferation of keratinocytes, which are essential for re-establishing the epithelial barrier. nih.govnih.gov

A crucial aspect of wound healing is angiogenesis, the formation of new blood vessels, which supplies necessary oxygen and nutrients to the repairing tissue. frontiersin.org this compound promotes angiogenesis by inducing the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). nih.gov This pro-angiogenic activity helps in the formation of granulation tissue, a critical step in wound repair. frontiersin.org

ProcessCellular EffectKey Mediators
Re-epithelializationInduces keratinocyte migration and proliferationPhospholipase C activation
AngiogenesisInduces VEGF expression-
InflammationRecruits leukocytes, modulates cytokine secretionp38 and ERK1/2 MAPK pathways

Influence on Cell Proliferation and Differentiation

This compound can influence the proliferation and differentiation of various cell types, extending its functional repertoire beyond immunity. For instance, in the context of bone metabolism, it has been demonstrated that human β-defensin-2 (hBD-2) can stimulate the proliferation rate of osteoblast-like cells. nih.gov Furthermore, hBD-2 positively affects the differentiation of these cells, as evidenced by increased levels of osteogenic markers, enhanced alkaline phosphatase (ALP) enzyme activity, and increased formation of mineralized nodules. nih.gov However, it is noteworthy that under inflammatory conditions that inhibit osteoblastic differentiation, hBD-2 alone may not be sufficient to reverse these effects. nih.gov

The proliferative effects of this compound are not limited to bone cells. It also promotes the proliferation of keratinocytes, a key aspect of its role in wound healing. frontiersin.org This stimulation of cell proliferation is a vital component of tissue regeneration and repair processes.

Effects on Tumor Cells (e.g., oncolytic activity)

Recent research has uncovered the potential of this compound to exert effects on tumor cells, including direct oncolytic activity. researchgate.net This anti-cancer potential stems from its ability to selectively target and kill tumor cells. The mechanism of action appears to involve the permeabilization of the tumor cell membrane, leading to acute lytic cell death rather than apoptosis. researchgate.net

This oncolytic activity is linked to the interaction of this compound with specific molecules on the tumor cell surface. Notably, it has been reported to bind to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key lipid in the cell membrane that can mediate defensin-induced cell death. researchgate.net This interaction is critical for mediating the cytolysis of tumor cells. While some defensins have been shown to inhibit tumor cell migration, current findings suggest that despite its oncolytic properties, this compound does not significantly affect cytoskeletal-dependent tumor cell migration. researchgate.net

Effect on Tumor CellsMechanismKey Interacting Molecule
Oncolytic ActivityInduces acute lytic cell deathPhosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)
Cell Membrane PermeabilizationDirect disruption of the tumor cell membrane-

Receptor Interactions and Binding Specificity

The diverse biological functions of this compound are mediated through its interaction with a variety of cellular receptors and binding partners. This specificity of interaction dictates the cellular response and the subsequent physiological outcome.

One of the well-characterized receptor interactions is with the C-C chemokine receptor 6 (CCR6), which is expressed on immature dendritic cells and memory T-cells. nih.gov This interaction is responsible for the chemotactic activity of this compound, thereby recruiting these immune cells to sites of inflammation and bridging innate and adaptive immunity. nih.gov More recent studies have also demonstrated its ability to interact with C-C chemokine receptor 2 (CCR2), a receptor found on monocytes, macrophages, and neutrophils. nih.govnih.gov This interaction also contributes to its chemotactic properties for a broad range of leukocytes. nih.govnih.gov

In addition to chemokine receptors, this compound interacts with Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system. It can activate dendritic cells through TLR4 and other antigen-presenting cells via TLR1 and TLR2. nih.gov This interaction is crucial for its role as an immune adjuvant, enhancing the adaptive immune response.

Furthermore, this compound has been shown to bind to the complement component C1q, which can inhibit the classical complement activation pathway. nih.gov At the cellular membrane level, its oncolytic activity is linked to its strong binding to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a phospholipid component of the cell membrane. researchgate.net This interaction leads to membrane perturbation and eventual lysis of the target tumor cell.

Receptor/Binding PartnerCell Type(s)Functional Outcome
CCR6Immature dendritic cells, Memory T-cellsChemotaxis, bridging innate and adaptive immunity
CCR2Monocytes, Macrophages, NeutrophilsChemotaxis of a broad spectrum of leukocytes
TLR4Dendritic cellsActivation of dendritic cells, immune adjuvant effect
TLR1/TLR2Antigen-presenting cellsActivation of APCs
C1q-Inhibition of the classical complement pathway
Phosphatidylinositol-4,5-bisphosphateTumor cellsOncolytic activity, cell membrane permeabilization

Signaling Pathways Regulated by and Regulating B Defensin2 Like Protein 4

Upstream Signaling Pathways Driving B-Defensin2-like Protein 4 Expression

The expression of the DEFB4 gene is not constitutive but is induced in epithelial cells in response to infectious agents and pro-inflammatory stimuli. uniprot.org This induction is orchestrated by several key signaling pathways that translate the detection of danger signals into a transcriptional response.

The recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, by Toll-like receptors (TLRs) is a primary trigger for defensin (B1577277) expression. nih.gov Specifically, TLR2 and TLR4 activation are crucial for initiating the signaling cascade. nih.gov This activation typically engages the adaptor protein Myeloid differentiation primary response 88 (MyD88), which propagates the signal downstream. windows.net

Downstream of TLR activation, the mitogen-activated protein kinase (MAPK) cascades are essential for inducing DEFB4 expression. nih.gov These cascades involve a three-tiered system of kinases that sequentially phosphorylate and activate one another. Key MAPK pathways implicated in beta-defensin induction include:

p38 MAPK: Activation of the p38 MAPK pathway is required for the induction of beta-defensin 2 in response to certain stimuli. nih.gov

JNK (c-Jun N-terminal kinase): The JNK pathway is also involved in mediating the inflammatory signal that leads to defensin expression. nih.gov

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is critical for the expression of many immune-related genes, including beta-defensins. mdpi.com In response to stimuli like TNF-α, NF-κB is activated and translocates to the nucleus to bind to promoter regions of target genes. nih.gov However, the role of NF-κB in DEFB4 induction is complex. While essential for hBD-2 expression, some studies suggest that the promoter region for DEFB4 may lack a functional NF-κB binding site and that its induction can be mediated by Protein Kinase C (PKC) or synergistically by TNF-α and IL-17A through the activation of Activator Protein 1 (AP-1) and the cofactor IκBζ. nih.gov

PathwayKey StimuliCore MoleculesOutcome for DEFB4
TLR-MyD88 AxisLPS, PAMPs, BacteriaTLR2, TLR4, MyD88Initiation of downstream signaling for DEFB4 expression
MAPK CascadesInflammatory cytokines (TNF-α, IL-1β), PAMPsp38, JNK, ERKPhosphorylation and activation of transcription factors
NF-κB / AP-1TNF-α, IL-17ANF-κB, AP-1, IκBζSynergistic induction of DEFB4 gene transcription

Downstream Signaling Events Mediated by this compound

Once expressed and secreted, DEFB4 functions as an alarmin, a type of endogenous signaling molecule that alerts the immune system. It exerts its effects by binding to specific cell surface receptors on immune cells, thereby initiating downstream intracellular signaling events.

The primary receptors for several human beta-defensins, including DEFB4, are the C-C chemokine receptors CCR2 and CCR6. uniprot.orgnih.govnih.gov These G protein-coupled receptors are expressed on various immune cells, including monocytes, immature dendritic cells, and memory T cells. uniprot.org Binding of DEFB4 to these receptors triggers chemotaxis, the directed migration of these cells toward the site of infection or inflammation. researchgate.netgenscript.com

While direct evidence of DEFB4 inducing CREB phosphorylation is not extensively documented, the closely related human beta-defensin 2 (hBD-2) has been shown to increase phosphorylation of the cAMP response element-binding protein (CREB) after engaging with the CCR2 receptor. windows.netresearchgate.net CREB is a transcription factor involved in various cellular responses, including inflammation and survival. ucla.edu

The direct induction of Signal Transducer and Activator of Transcription 1 (STAT1) phosphorylation by DEFB4 has not been clearly established. However, other defensins have been shown to interact with the STAT signaling pathway. For instance, beta-defensin-1 (B1578038) can modulate the expression of STAT1, indicating a potential for crosstalk between defensin signaling and the JAK-STAT pathway, which is critical for interferon responses. mdpi.com Furthermore, DEFB4 can exert its downstream effects by directly binding to and neutralizing LPS, which in turn down-regulates the LPS-induced activation of the MAPK pathway and subsequent inflammatory cytokine production. frontiersin.org

Receptor/TargetMediatorKey Downstream EventCellular Outcome
CCR2, CCR6DEFB4G-protein activationChemotaxis of monocytes, dendritic cells, T cells
CCR2hBD-2 (related defensin)CREB PhosphorylationModulation of inflammation
N/ADEFB1 (related defensin)Regulation of STAT1 expressionModulation of interferon pathway
LPSDEFB4Inhibition of MAPK pathway activationAnti-inflammatory effect

Role of B Defensin2 Like Protein 4 in Preclinical Pathophysiological Models

Involvement in Inflammatory Conditions (e.g., psoriasis, chronic sinusitis, angioedema, experimental colitis)

The expression and function of β-defensin 4 have been implicated in several inflammatory conditions, where it appears to play a dual role, contributing to both host defense and inflammation amplification.

In models of psoriasis , an autoimmune skin condition, β-defensins, including the human ortholog of mBD-4, are highly expressed in lesional skin. wikipedia.orgnih.govguidetomalariapharmacology.org Their production is stimulated by pro-inflammatory cytokines. mdpi.com Studies on primary human keratinocytes have shown that β-defensins can induce the secretion of other inflammatory mediators, such as IL-18, which is significant in the development of skin diseases. mdpi.comnih.gov This suggests that while their initial upregulation may be a response to a perceived threat, their sustained presence can contribute to the chronic inflammatory cycle characteristic of psoriasis.

In the context of experimental colitis , which models inflammatory bowel disease (IBD), studies in mice have demonstrated a significant upregulation of β-defensins in the colonic epithelium during chronic inflammation. nih.govresearchgate.net For instance, in the dextran (B179266) sulfate (B86663) sodium (DSS) and trinitrobenzene sulfonic acid (TNBS)-induced colitis models, increased expression of β-defensins is observed. nih.govmdpi.com This upregulation is considered a consequence of the inflammatory process driven by activated T cells. nih.govresearchgate.net Systemic administration of the human ortholog, hBD-2, has been shown to ameliorate intestinal inflammation in these models, suggesting a complex, potentially therapeutic role in modulating the immune response in the gut. nih.gov Specifically, hBD-2 was found to mitigate inflammation and improve disease activity, with efficacy comparable to standard treatments like anti-TNF-α and steroids. nih.gov

Research on chronic sinusitis and angioedema specifically involving β-defensin 4 is less detailed in available preclinical models. However, the general function of β-defensins in epithelial defense suggests they are likely involved in the inflammatory responses in these conditions.

Table 1: Summary of β-Defensin 4 Involvement in Preclinical Inflammatory Models

Inflammatory Condition Preclinical Model Key Findings
Psoriasis In vitro (human keratinocytes) Upregulated in response to inflammatory stimuli; induces secretion of pro-inflammatory cytokines like IL-18. mdpi.comnih.gov
Experimental Colitis DSS-induced colitis (mouse) Upregulation of β-defensins in inflamed colonic epithelium. nih.gov
Experimental Colitis TNBS-induced colitis (mouse) Systemic administration of hBD-2 (human ortholog) ameliorated colitis symptoms and reduced inflammation. nih.gov

Contribution to Infectious Disease Models (e.g., bacterial infections, viral infections)

A primary function of β-defensin 4 is its direct antimicrobial activity against a broad spectrum of pathogens. uniprot.orgmdpi.com This peptide is a key effector of the innate immune system at mucosal surfaces, which are common entry points for infectious agents.

In models of bacterial infection , mBD-4 exhibits activity against both Gram-negative and Gram-positive bacteria. uniprot.org Synthetic human β-defensin 4 has shown potent, salt-sensitive antimicrobial action, being particularly effective against Pseudomonas aeruginosa. researchgate.net Its expression is upregulated in respiratory epithelial cells following infection with both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action involves the electrostatic binding of the cationic defensin (B1577277) to the negatively charged bacterial membrane, leading to membrane disruption and cell death. mdpi.com In a murine model of Fusarium solani keratitis, a fungal infection, knockdown of mBD-4 resulted in more severe infection, increased neutrophil recruitment, and delayed pathogen clearance, highlighting its crucial role in ocular defense. nih.gov

The role of β-defensins in viral infections is complex. They can exert direct antiviral effects or modulate the host's immune response to the virus. nih.gov While some β-defensins can directly inhibit viral replication by altering cellular functions or interfering with virus binding to host cells, the specific antiviral mechanisms of β-defensin 4 are still being elucidated. nih.gov Studies on SARS-CoV-2 infection have shown a dysregulation of β-defensin expression, with some reports indicating a downregulation of DEFB4A/B (the gene for hBD-2) in infected patients, which could compromise the antiviral innate immune response. frontierspartnerships.org Conversely, other studies have reported elevated levels of hBD-4 in the serum of patients with severe COVID-19. nih.gov Murine β-defensin 3, a related peptide, has demonstrated anti-viral effects against the influenza virus both in vitro and in vivo. nih.gov

Table 2: Antimicrobial Spectrum of β-Defensin 4 in Preclinical and In Vitro Models

Pathogen Type Example Organism Model Observed Effect of β-Defensin 4
Gram-negative Bacteria Pseudomonas aeruginosa In vitro Potent antimicrobial activity. researchgate.net
Gram-negative Bacteria Escherichia coli In vitro Antimicrobial activity. uniprot.orgasm.org
Gram-positive Bacteria General In vitro Antimicrobial activity. uniprot.org
Fungi Fusarium solani Murine keratitis model Deficiency leads to enhanced disease severity and delayed pathogen elimination. nih.gov
Viruses Influenza Virus In vitro / in vivo (mBD-3) Anti-viral effects. nih.gov
Viruses SARS-CoV-2 Human studies Dysregulated expression during infection. nih.govfrontierspartnerships.org

Role in Cancer Models (preclinical, in vitro)

The involvement of β-defensins in cancer is multifaceted, with evidence suggesting both pro- and anti-tumoral activities depending on the context. In in vitro models, human β-defensins 1, 2, and 4 have been shown to have their expression increased by the transcription factor ΔNp63 in squamous cell carcinomas. frontiersin.org These defensins can exert chemotactic activity for endothelial cells in a CCR6-dependent manner, which could potentially influence tumor angiogenesis. frontiersin.org The ability of β-defensins to modulate cell proliferation and migration further complicates their role in cancer biology. researchgate.net However, specific preclinical studies focusing solely on the direct role of β-defensin 4 in tumor progression or regression are limited.

Implications in Autoimmune and Autoinflammatory Disorders (preclinical, in vitro)

Beyond psoriasis, β-defensins are implicated in other autoimmune and autoinflammatory conditions. Their ability to act as chemoattractants for various immune cells, including monocytes, macrophages, dendritic cells, and T cells, places them at the interface of innate and adaptive immunity. mdpi.comresearchgate.netnih.gov This function is mediated through interactions with chemokine receptors such as CCR2 and CCR6. mdpi.comnih.gov

In a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE), treatment with a related peptide, mouse β-defensin 14, was found to ameliorate the disease. frontiersin.org This effect was associated with a reduction in central nervous system inflammation and decreased levels of proinflammatory cytokines. frontiersin.org The study suggested that the defensin promoted the generation of regulatory T cells, indicating a potential immunosuppressive or regulatory role in certain autoimmune contexts. frontiersin.org While this study did not directly use mBD-4, it highlights a potential mechanism by which β-defensins can modulate autoimmune responses. The high expression of β-defensins in conditions like psoriasis, which is considered an autoimmune disease, further supports their involvement in these pathologies. mdpi.comnih.gov

Influence on Tissue Homeostasis and Repair Mechanisms

β-defensins contribute to maintaining tissue integrity and promoting repair following injury. Their role extends beyond pathogen elimination to include processes like wound healing. nih.govnih.gov In chronic wounds, such as diabetic ulcers, the expression of β-defensins is often decreased, which is thought to contribute to both increased susceptibility to infection and impaired healing. nih.govfrontiersin.org

In vitro and preclinical studies have shown that β-defensins can stimulate the migration and proliferation of keratinocytes and fibroblasts, which are key cellular processes in wound closure. nih.govfrontiersin.orgfrontiersin.org For example, a related peptide, human β-defensin-3, has been shown to accelerate wound healing in mouse models by promoting angiogenesis and fibroblast activation. frontiersin.org Thymosin β4, another peptide involved in wound repair, has shown efficacy in promoting dermal wound healing in diabetic and aged mice by stimulating keratinocyte migration, collagen deposition, and angiogenesis. researchgate.net These findings suggest that β-defensins, including β-defensin 4, are likely important mediators in the complex process of tissue repair and the restoration of homeostasis after injury. nih.govmdpi.com

Evolutionary Perspectives and Comparative Analysis of B Defensin2 Like Protein 4

Phylogenetic Relationships within the Defensin (B1577277) Superfamily

The defensin superfamily represents an ancient and diverse group of peptides that are key components of the innate immune system across the animal and plant kingdoms. frontiersin.orgnih.govnih.gov These peptides are broadly classified into two evolutionarily independent superfamilies, the cis-defensins and trans-defensins, which are thought to be products of convergent evolution, sharing structural and functional similarities despite distinct origins. nih.govresearchgate.net

Vertebrate defensins, including B-defensin2-like protein 4, belong to the trans-defensin superfamily. nih.gov Within vertebrates, this family is further categorized into three main subfamilies based on the specific arrangement and connectivity of their six conserved cysteine residues, which form three intramolecular disulfide bonds:

Alpha-defensins (α-defensins): Characterized by a Cys1-Cys6, Cys2-Cys4, Cys3-Cys5 disulfide bridging pattern. academie-sciences.fr They are found in some mammals, including humans and rodents. nih.govnih.gov

Beta-defensins (β-defensins): Possess a Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 disulfide linkage. nih.govfrontiersin.org This subfamily is considered the most ancient among vertebrate defensins, with members identified in a wide range of species from fish to mammals. frontiersin.orgnih.govfrontiersin.org this compound is a member of this extensive subfamily.

Theta-defensins (θ-defensins): Unique cyclic peptides found only in some non-human primates. academie-sciences.frfrontiersin.org

Phylogenetic analyses indicate that β-defensins are the ancestral form from which α-defensins later evolved in certain mammalian lineages. wikipedia.orgphysiology.org The widespread presence of β-defensin genes across the vertebrate lineage underscores their fundamental and conserved role in host defense. frontiersin.orgnih.gov

Conservation and Divergence of this compound Across Vertebrate Species

The evolution of the β-defensin family, including this compound, is marked by a fascinating dichotomy of structural conservation and sequence divergence.

At the level of protein structure, all β-defensins share a highly conserved three-dimensional fold. duke.edu This characteristic structure consists of a three-stranded antiparallel β-sheet stabilized by the three intramolecular disulfide bonds formed by the six-cysteine motif. frontiersin.orgduke.edu This rigid framework is crucial for the peptide's function and is the most defining and conserved feature of the family. frontiersin.orgnih.gov

In stark contrast, the amino acid sequence of the mature peptide—the region between the conserved cysteine residues—exhibits remarkable diversity across different species and even among paralogs within the same species. physiology.orgoup.com This high degree of sequence variation suggests that these peptides have undergone extensive specialization and adaptation to meet species-specific immunological challenges. physiology.org Evolutionary studies show that the gene region encoding the mature peptide is under strong positive selection, which favors amino acid changes that alter the peptide's physicochemical properties, such as its net positive charge. nih.gov This rapid divergence allows for the fine-tuning of antimicrobial activity against specific pathogens. oup.com The signal peptide region, encoded by the first exon, tends to be more conserved compared to the mature peptide region. oup.comnih.gov

This pattern of a conserved structural scaffold combined with a hypervariable mature peptide region is a hallmark of adaptive molecular evolution, allowing organisms to rapidly develop novel defenses against an ever-changing landscape of microbial threats.

Table 1: Conservation of the Six-Cysteine Motif in Beta-defensin 4 Orthologs
SpeciesCommon NameProteinSix-Cysteine Motif Sequence (Partial)
Homo sapiensHumanhBD-4 (DEFB4A)...G-C-P...L-C-R...T-C-P...G-C-R...K-C-R...C-R...
Mus musculusMousemBD-4 (Defb4)...G-C-L...N-C-R...T-C-K...G-C-R...K-C-C...C-R...
Bos taurusBovineBNBD-4 (DEFB4)...Q-C-L...P-C-T...K-C-P...G-C-K...K-C-C...C-R...

Evolutionary Origins and Gene Duplication Events of Beta-Defensins

The evolutionary roots of vertebrate β-defensins extend deep into the history of animal life, with strong evidence pointing to an origin from ancestral peptides in invertebrates. nih.gov It is now believed that β-defensins arose from a family of invertebrate peptides known as "big defensins," which are found in organisms such as horseshoe crabs and mollusks. nih.govfrontiersin.orgnih.gov These ancestral molecules contain a C-terminal domain that shares significant structural and genomic similarities with modern vertebrate β-defensins. nih.gov The evolutionary leap to the vertebrate β-defensin structure likely occurred through the loss of the N-terminal portion of the big defensin gene, possibly via mechanisms like exon shuffling. frontiersin.orgnih.gov

The remarkable diversity and abundance of β-defensin genes in vertebrates are the result of repeated gene duplication events throughout evolution. jabg.orgpnas.org These duplications have given rise to clusters of β-defensin genes on various chromosomes. physiology.orgpnas.org For instance, in humans, major clusters are located on chromosomes 8 and 20. frontiersin.orgnih.gov

These gene clusters are dynamic "hotspots" of evolution, characterized by:

Tandem Duplication: Genes within a cluster are often created by unequal crossing-over events, leading to an expansion in the number of defensin genes. nih.gov

Positive Selection: Following duplication, the new gene copies are often subjected to strong positive (diversifying) selection, allowing them to acquire novel functions or antimicrobial specificities. nih.gov

This "birth-and-death" model of evolution, where genes are duplicated and then either retained under selection or lost, has allowed vertebrate genomes to generate a large and functionally diverse repertoire of β-defensins, providing a flexible and adaptable defense system. nih.gov The number of β-defensin genes varies widely among species, from just a few in some marine mammals to over 50 in cattle, likely reflecting adaptations to different environments and microbial pressures. physiology.orgnih.gov

Functional Specialization and Adaptation in Different Lineages

While the ancestral role of β-defensins was likely direct antimicrobial activity, the extensive gene duplication and subsequent diversification have paved the way for significant functional specialization—a process termed neofunctionalization. frontiersin.org this compound and its orthologs exhibit a range of functions that highlight this adaptive evolution.

Antimicrobial Spectrum: The primary and most conserved function is host defense. The sequence variations in the mature peptide region directly influence the peptide's efficacy against different types of microbes. oup.com For example, human β-defensin 4 (hBD-4) is known to be highly effective against the bacterium Pseudomonas aeruginosa. researchgate.net Different orthologs in other species have likely adapted to combat the specific pathogens prevalent in their respective ecological niches. nih.gov

Immunomodulation: Many β-defensins have evolved beyond being simple antibiotics to become crucial signaling molecules that bridge the innate and adaptive immune systems. frontiersin.orgfrontiersin.org They can act as chemoattractants, recruiting immune cells such as T-cells, monocytes, and dendritic cells to sites of infection and inflammation. academie-sciences.frresearchgate.net Mouse β-defensin 4, for instance, may function as a ligand for the chemokine receptor CCR6, thereby inducing chemotaxis. uniprot.org

Tissue-Specific Roles: The expression patterns of this compound often point to specialized functions in particular tissues. In humans, hBD-4 is highly expressed in the testes, stomach, and lungs, suggesting roles tailored to the unique environments of these organs. frontiersin.orgresearchgate.net The high concentration of various β-defensins in the male reproductive tract of several mammalian species suggests an important adaptive role in protecting against sexually transmitted pathogens and maintaining fertility. physiology.org

Novel Functions: In some lineages, β-defensins have been co-opted for entirely new biological roles. The most striking example is the involvement of a β-defensin gene in determining coat color in dogs, demonstrating the remarkable evolutionary plasticity of this gene family. frontiersin.orgnih.gov

This functional divergence illustrates how a single ancestral gene family has been shaped by natural selection in different vertebrate lineages to perform a wide array of tasks, from fighting microbes and orchestrating immune responses to influencing reproduction and even physical appearance.

Table 2: Summary of Functional Adaptations of Beta-defensin 4 and Related Beta-defensins
FunctionLineage/Species ExampleDescription of Specialization
Specific Antimicrobial ActivityHuman (hBD-4)Demonstrates potent, salt-sensitive activity against specific bacteria like Pseudomonas aeruginosa. researchgate.net
Immunomodulation / ChemotaxisHuman, MouseAttracts monocytes and other immune cells; mouse BD-4 may bind to the CCR6 receptor to guide immune cell migration. researchgate.netuniprot.org
Reproductive Tract DefenseRat, other mammalsHigh expression in the epididymis and testis suggests a specialized role in protecting against ascending infections and ensuring fertility. physiology.org
Epithelial Barrier DefenseGeneral VertebratesConstitutive or inducible expression in epithelial tissues (skin, gut, respiratory tract) provides a first line of chemical defense. frontiersin.orgfrontiersin.org

Advanced Research Methodologies and Experimental Approaches for B Defensin2 Like Protein 4 Studies

Molecular Biology Techniques

Molecular biology techniques are foundational for producing and manipulating hBD-2 for research purposes.

Gene Cloning and Expression Systems : The gene for hBD-2 has been successfully cloned from various human tissues, including lesions of condyloma acuminatum and from human genomic libraries. benthamdirect.comnih.gov To generate sufficient quantities of the peptide for functional and structural studies, researchers utilize various expression systems. Escherichia coli is a common host, where the hBD-2 gene is cloned into expression vectors like pCri-4a, often as a fusion protein with tags such as a 6-histidine tag and thioredoxin-binding protein (TrxA) to aid in purification. benthamdirect.commdpi.com The yeast Pichia pastoris has also been used as an expression platform, offering potential advantages in protein folding and post-translational modifications. nih.gov

Table 1: Selected Expression Systems for Recombinant Human β-defensin 2 (hBD-2) Production
Expression HostVector SystemTypical Form of ProteinReference
Escherichia coliUnnamed expression vectorFusion protein (soluble and insoluble) benthamdirect.com
Escherichia colipCri-4aFusion with 6-histidine tag and TrxA mdpi.com
Pichia pastorispPICZαARecombinant hBD-2 nih.gov

CRISPR/Cas9 in Cell Lines : While specific published studies detailing the use of CRISPR/Cas9 for DEFB4 are not prominent, this gene editing technology represents a powerful tool for future research. It can be used to create knockout cell lines to elucidate the specific roles of hBD-2 in cellular processes like immune signaling and host defense. Conversely, CRISPR-based activation systems could be used to upregulate endogenous hBD-2 expression to study its effects in a more physiologically relevant context. Gene silencing using siRNA has been successfully employed to knock down Defb4 expression in esophageal cancer cell lines to study its functional role. nih.gov

Protein Biochemistry and Structural Biology Approaches

Understanding the three-dimensional structure of hBD-2 is critical for deciphering its mechanism of action.

Protein Purification : Following recombinant expression, hBD-2 fusion proteins are purified, often using affinity chromatography that targets the histidine tag. mdpi.com The fusion tag is then typically cleaved using a specific protease, such as tobacco etch virus (TEV) protease, and the mature hBD-2 peptide is further purified. mdpi.com

Structural Determination Techniques : Both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been employed to solve the structure of hBD-2. nih.govacs.orgnih.gov NMR studies have shown that in solution, hBD-2 is monomeric and its structure includes a triple-stranded, antiparallel β-sheet, which is a common feature for defensins. acs.orgjohnshopkins.edu Uniquely, these studies also revealed a novel α-helical segment near the N-terminus, which may contribute to its specific biological activities. acs.orgjohnshopkins.edu In contrast, X-ray crystallography has shown that in a crystalline state, hBD-2 can form dimers and even higher-order octameric structures. nih.gov This oligomerization is thought to be relevant to its mechanism of permeabilizing bacterial membranes. nih.gov

Table 2: Structural Determination of Human β-defensin 2 (hBD-2)
TechniqueKey FindingsPDB IDReference
NMR SpectroscopyMonomeric in solution; contains a triple-stranded β-sheet and a novel N-terminal α-helical segment.1FQQ wikipedia.orgacs.org
X-ray CrystallographyForms dimers and octamers in crystalline state; suggests a charge-based mechanism for membrane permeabilization.1FD3 wikipedia.orgnih.gov

Cell-Based Assays and In Vitro Models

In vitro models are essential for characterizing the multifaceted biological activities of hBD-2.

Cell Culture Models : A wide range of cell lines are used to study hBD-2. Epithelial cell lines, such as those from the respiratory tract, are used to investigate its role in mucosal immunity and its induction by pathogens. researchgate.net Various cancer cell lines, including cervical (HeLa), prostate (PC3), breast (MCF-7), and esophageal squamous cell carcinoma lines, are used to assess its oncolytic potential. nih.govnih.govmdpi.com

Functional Assays :

Antimicrobial Activity : The direct microbicidal effects of hBD-2 are tested against a broad spectrum of pathogens, including Gram-negative bacteria like Pseudomonas aeruginosa and Gram-positive bacteria, fungi, and certain viruses. researchgate.netnih.govmdpi.com These assays typically involve incubating microbes with varying concentrations of the peptide and measuring viability.

Chemotaxis : Transwell migration assays are used to demonstrate the chemoattractant properties of hBD-2. These studies have shown that hBD-2 can induce the migration of immune cells such as TNF-α-treated neutrophils, monocytes, dendritic cells, and memory T cells, often through interaction with the chemokine receptor CCR6. mdpi.comnih.gov

Cytokine Induction : To study its immunomodulatory effects, hBD-2 is incubated with immune cells like peripheral blood mononuclear cells (PBMCs). The resulting production of cytokines and chemokines (e.g., IL-6, IL-8, IL-10) is then measured to characterize the inflammatory response. asm.org

Oncolysis : The anti-cancer activity of hBD-2 is evaluated using cell viability assays (e.g., tetrazolium-based assays) on various tumor cell lines. mdpi.com These studies have revealed that hBD-2 can kill tumor cells directly through acute lytic cell death, rather than by inducing apoptosis. nih.govnih.gov

Table 3: Summary of Functional Activities of hBD-2 in Cell-Based Assays
ActivityAssay TypeKey FindingReference
AntimicrobialBacterial/fungal viability assaysBroad-spectrum activity, particularly potent against P. aeruginosa. researchgate.netnih.gov
ChemotaxisTranswell migration assayAttracts neutrophils, monocytes, and T cells via the CCR6 receptor. mdpi.comnih.gov
Cytokine InductionIncubation with PBMCs, cytokine measurementInduces a unique pattern of inflammatory cytokines, including IL-6 and IL-8. asm.org
OncolysisTumor cell viability assaysKills various tumor cell lines via acute lytic cell death. nih.govmdpi.com

Transcriptomic and Proteomic Analyses

These high-throughput techniques allow for a broad examination of the regulation and impact of hBD-2.

Transcriptomic Analyses : Methods like real-time quantitative PCR (qPCR) and reverse transcription PCR (RT-PCR) are used to quantify DEFB4 mRNA expression in tissues and cells in response to various stimuli, such as bacterial infection. nih.govnih.gov Northern blotting has also been used to study the induction of defensin (B1577277) gene expression. nih.gov Larger-scale techniques like RNA-seq can provide a comprehensive view of the transcriptomic changes induced by hBD-2 or the pathways that regulate its expression.

Proteomic Analyses : Mass spectrometry is a key tool for confirming the identity and purity of recombinant hBD-2. Protein arrays have been instrumental in simultaneously analyzing the expression of multiple cytokines induced by hBD-2 in immune cells, providing a detailed profile of its immunomodulatory activity. asm.org

Immunological Assays

Specific immunological assays are crucial for quantifying hBD-2 protein levels and assessing its effects on immune cells.

ELISA (Enzyme-Linked Immunosorbent Assay) : Sandwich ELISA kits are commercially available and widely used for the quantitative measurement of hBD-2 protein in a variety of biological samples, including serum, cell culture supernatants, and tissue homogenates. cusabio.commybiosource.combiocompare.com This technique has been applied in clinical studies, for example, to measure circulating levels of hBD-2 in patients with COVID-19. nih.gov

Flow Cytometry : This technique is invaluable for analyzing the effects of hBD-2 on immune cell populations. It can be used to identify specific cell types that are responsive to hBD-2's chemotactic signals, to quantify receptor expression (like CCR6) on cell surfaces, and to measure immune cell activation through changes in surface marker expression or intracellular cytokine production.

Preclinical Animal Models for Disease Pathogenesis and Therapeutic Intervention

Animal models are indispensable for evaluating the in vivo relevance of hBD-2 and its therapeutic potential.

Mouse Models : Mice are frequently used to study the role of β-defensins in various diseases. For instance, the systemic administration of hBD-2 has been shown to be protective in mouse models of colitis, reducing disease severity. mdpi.com The murine ortholog of hBD-2 has been studied in models of Mycobacterium tuberculosis infection, demonstrating a role in linking innate and adaptive immunity. nih.gov

Rat Models : Rat models have been used to investigate the expression of the hBD-2 ortholog (Defb4) in the context of disease, such as in esophageal carcinogenesis. nih.gov

Transgenic Models : Transgenic animals, such as pigs engineered to overexpress porcine β-defensin 2, have been developed. These models provide powerful tools to study the protective effects of enhanced defensin expression against infections. nih.gov

Table 4: Examples of Preclinical Animal Models in β-defensin Research
Animal ModelDisease/Condition StudiedKey Finding Related to β-defensinsReference
MouseColitisSystemic administration of hBD-2 reduced weight loss and disease activity. mdpi.com
MouseTuberculosisMurine β-defensin 2 helps link innate and adaptive immune responses. nih.gov
RatEsophageal CarcinogenesisOrtholog Defb4 is overexpressed in esophageal tumors. nih.gov
Transgenic PigBacterial InfectionOverexpression of pBD-2 increased resilience to infection. nih.gov

Computational and In Silico Modeling

Computational approaches provide powerful predictive tools to explore the interactions and functions of hBD-2 at a molecular level.

Molecular Dynamics (MD) Simulations : MD simulations are used to model the dynamic behavior of hBD-2 and its complexes with other proteins over time. These simulations provide deeper insights into the stability of these interactions and the conformational changes that may occur upon binding. acs.orgnih.gov

Protein-Protein Interaction Predictions : In silico docking studies are used to predict how hBD-2 interacts with target proteins. For example, protein-protein docking has been used to model the binding of hBD-2 to matrix metalloproteinase (MMP)-9 and protein kinase C (PKC)-βII, suggesting a potential role for hBD-2 in diabetic wound healing. acs.orgnih.gov Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can then be used to calculate the binding free energies of these computationally modeled complexes. acs.orgnih.gov

Future Directions and Translational Research Potential for B Defensin2 Like Protein 4

Identification of Novel Functional Roles and Interaction Partners

Beyond their established role as endogenous antibiotics, beta-defensins are increasingly recognized for their multifaceted immunomodulatory functions. mdpi.comfrontiersin.org Future research will focus on elucidating the full spectrum of activities for B-Defensin2-like protein 4. These peptides are known to be involved in immune surveillance and can act as chemoattractants for various immune cells, thereby bridging the innate and adaptive immune systems. nih.govmdpi.commdpi.com For instance, human beta-defensin 2 (hBD-2) has been shown to be a chemoattractant for memory T-cells and immature dendritic cells through its interaction with the chemokine receptor CCR6. nih.gov

A critical area of investigation will be the identification of novel interaction partners for this compound. Understanding these interactions at a molecular level will be key to deciphering its precise mechanisms of action in both health and disease. This knowledge will not only expand our fundamental understanding of this peptide's biology but also pave the way for more targeted therapeutic interventions.

Exploration of this compound as a Biomarker for Inflammation and Infection

The expression of beta-defensins is often upregulated in response to inflammatory stimuli and microbial invasion, making them promising candidates as biomarkers. researchgate.net Human beta-defensin 2, for instance, has demonstrated potential as a serum biomarker for discriminating between infections and non-infectious inflammatory conditions. nih.gov Studies have shown that serum levels of hBD-2 are significantly elevated in patients with infections compared to those with inflammation of non-infectious origin. nih.gov

Further research is warranted to validate the utility of this compound as a diagnostic and prognostic biomarker across a range of infectious and inflammatory diseases. This could involve large-scale clinical studies to establish cutoff values and to assess its correlation with disease severity and treatment response. For example, in the context of COVID-19, levels of human beta-defensins 2 and 4 were found to be dysregulated, suggesting their potential involvement in the pathogenesis of the disease. nih.gov Additionally, circulating beta-defensin 2 levels have been found to correlate with conventional inflammatory markers in individuals with overweight and obesity who are free of infection. nih.gov

ConditionKey Findings Regarding Beta-Defensin 2 as a BiomarkerReference
Acute InfectionsSerum hBD-2 levels were markedly elevated in patients with infection compared to those with non-infectious inflammation. Showed high detection performance for infection. nih.gov
COVID-19hBD-2 levels were significantly decreased, while hBD-4 levels were significantly elevated in the serum of patients with severe COVID-19. nih.gov
Obesity-related InflammationCirculating beta-defensin 2 levels correlated with the magnitude of systemic inflammation in infection-free individuals with obesity. nih.gov
StrokeBeta-defensin-2 was identified as an independent predictor of worsening neurological outcome at 24 hours after stroke. researchgate.net

Conceptual Development of this compound-Based Therapies

The unique biological properties of this compound make it an attractive candidate for the development of novel therapeutic strategies targeting a variety of diseases.

Novel Antimicrobials: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. This compound, with its broad-spectrum activity against bacteria, fungi, and some viruses, represents a promising avenue for the development of new antibiotics. nih.govnih.gov The design of short antimicrobial peptides derived from the bactericidal domain of avian β-defensin-4 has shown that truncation can eliminate hemolysis while maintaining antimicrobial activity. nih.gov These peptides often act by disrupting the microbial cell membrane. nih.gov

Immunotherapies: The immunomodulatory functions of this compound open up possibilities for its use in immunotherapy. By recruiting and activating immune cells, it can enhance the body's natural defenses against pathogens and cancer cells. nih.gov For instance, gene therapy with beta-defensin 2 has been shown to induce antitumor immunity by recruiting and activating dendritic cells in the tumor microenvironment. nih.gov This leads to the activation of CD8+ T lymphocyte responses, which mediate tumor inhibition. nih.gov

Anticancer Strategies: Emerging evidence suggests that beta-defensins may play a role in cancer. frontiersin.org While some studies indicate that certain beta-defensins can promote tumor cell proliferation, others suggest a tumor-suppressive role. frontiersin.orgmdpi.com For example, human beta-defensin 1 (hBD-1) is often downregulated in carcinomas and is thought to function as a tumor suppressor. frontiersin.org The development of therapies that modulate the expression or activity of this compound could represent a novel anticancer strategy. This could involve using the peptide to deliver cytotoxic agents to cancer cells or to stimulate an anti-tumor immune response.

Advanced Production and Delivery Strategies for Recombinant this compound

The translation of this compound from a research molecule to a clinical therapeutic requires robust and cost-effective production and delivery methods.

Recombinant Production: While chemical synthesis is an option for producing peptides, it can be expensive and may involve toxic reagents, limiting large-scale production. nih.gov Recombinant DNA technology offers a more sustainable and scalable alternative. nih.gov Escherichia coli is a commonly used host for recombinant protein production; however, the antimicrobial nature of defensins can be toxic to the host. nih.goved.ac.uk To overcome this, strategies such as expressing the defensin (B1577277) as an insoluble fusion protein have been developed. ed.ac.uknih.gov This approach involves fusing the defensin to a carrier protein, leading to the formation of inclusion bodies that can be isolated and from which the active peptide can be cleaved and refolded. ed.ac.uk

Production StrategyDescriptionAdvantagesChallengesReference
Chemical SynthesisStep-wise addition of amino acids to build the peptide chain.Can produce pure peptide.Expensive, use of toxic reagents, difficult for large-scale production. nih.gov
Recombinant Production in E. coliExpression of the defensin gene in E. coli.Cost-effective, scalable.Toxicity of the defensin to the host cells. nih.goved.ac.uk
Fusion Protein ExpressionThe defensin is fused to an insoluble protein partner, leading to the formation of inclusion bodies.Overcomes toxicity to the host.Requires additional steps for cleavage and refolding of the active peptide. ed.ac.uknih.gov

Advanced Delivery Strategies: Effective delivery of this compound to the target site is crucial for its therapeutic efficacy. Research into advanced delivery systems, such as encapsulation in nanoparticles or hydrogels, could improve its stability, bioavailability, and targeted delivery, thereby enhancing its therapeutic potential while minimizing potential side effects.

Challenges and Opportunities in this compound Research and Application

Despite its significant therapeutic promise, the path to clinical application for this compound is not without its challenges.

Challenges:

Cost of Production: Large-scale production of pure, active peptide can be expensive, which could be a barrier to its widespread clinical use. nih.gov

"Double-Edged Sword" Nature: While defensins are crucial for host defense, some studies suggest they can, in certain contexts, promote inflammation or even be exploited by pathogens. frontiersin.org A thorough understanding of its context-dependent functions is essential.

Salt Sensitivity: The antimicrobial activity of some beta-defensins can be sensitive to salt concentrations, which could limit their effectiveness in certain physiological environments. researchgate.net

Complexity of Function: The multifaceted roles of beta-defensins in both innate and adaptive immunity present a complex picture that requires further research to fully unravel. nih.govmdpi.com

Opportunities:

Broad-Spectrum Antimicrobial Activity: In an era of increasing antibiotic resistance, the potent and broad-spectrum antimicrobial activity of this compound offers a significant opportunity for the development of new anti-infective therapies. nih.gov

Immunomodulatory Potential: Its ability to modulate the immune system provides a platform for developing novel immunotherapies for a range of conditions, including infections, cancer, and inflammatory disorders. nih.gov

Biomarker Potential: Its role as a potential biomarker for infection and inflammation could lead to improved diagnostic and prognostic tools. nih.gov

Harnessing Natural Defense Mechanisms: The development of therapies based on this compound aligns with the growing trend of utilizing the body's own defense mechanisms to combat disease.

Q & A

Basic Research Questions

Q. How can I design a robust experiment to validate the antimicrobial activity of B-defensin2-like protein 4?

  • Methodological Answer :

  • Experimental Groups : Include a positive control (e.g., a known antimicrobial peptide) and a negative control (buffer-only treatment). Use triplicate wells for statistical reliability.
  • Sample Preparation : Purify the protein using affinity chromatography and verify purity via SDS-PAGE (>95% purity recommended). Include endotoxin testing if working with mammalian cells .
  • Activity Assays : Use a microdilution broth method to determine minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria. Normalize results to protein concentration (µg/mL) .
  • Data Validation : Compare results with existing literature on structurally similar defensins (e.g., hBD-2) to contextualize findings .

Q. What technical precautions are critical when quantifying this compound via ELISA?

  • Methodological Answer :

  • Sample Dilution : For high-concentration samples, dilute in assay buffer (1:10 to 1:100) to avoid signal saturation. Validate dilution linearity using spike-recovery tests .
  • Cross-Contamination : Use fresh pipette tips for each standard, sample, and reagent. Include a blank well (assay buffer only) to detect plate-edge evaporation effects .
  • Wash Steps : Ensure complete removal of liquid during washes to minimize background noise. Use automated plate washers for consistency .

Q. How can I ensure reproducibility when measuring this compound expression in tissue samples?

  • Methodological Answer :

  • Standardization : Normalize protein extraction protocols (e.g., RIPA buffer with protease inhibitors) across all samples. Quantify total protein via BCA assay to adjust loading volumes .
  • Replicates : Perform technical triplicates for each biological sample. Include inter-assay controls (e.g., a pooled sample run on every plate) to account for day-to-day variability .
  • Documentation : Publish detailed protocols in supplementary materials, including centrifugation speeds, incubation times, and equipment models .

Advanced Research Questions

Q. How should conflicting reports about this compound’s role in inflammatory responses be resolved?

  • Methodological Answer :

  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies. Adjust for variables like sample source (e.g., serum vs. tissue) and assay sensitivity .
  • Mechanistic Studies : Use siRNA knockdown in cell lines to isolate protein function. Pair with cytokine profiling (e.g., IL-6, TNF-α) to map signaling pathways .
  • Data Transparency : Share raw datasets (e.g., via repositories like Zenodo) to enable re-analysis and identify potential batch effects .

Q. What statistical approaches are optimal for analyzing multi-omics data involving this compound?

  • Methodological Answer :

  • Dimensionality Reduction : Use LASSO regression to identify key predictors (e.g., gene expression, protein levels) while minimizing overfitting .
  • Pathway Enrichment : Apply tools like DAVID or Metascape to integrate transcriptomic and proteomic data. Focus on immune response and barrier function pathways .
  • Validation : Confirm findings with orthogonal methods (e.g., Western blot for proteomics, qPCR for RNA-seq) .

Q. How can cross-species comparisons of this compound be standardized despite evolutionary divergence?

  • Methodological Answer :

  • Phylogenetic Analysis : Use Clustal Omega to align protein sequences and identify conserved domains. Prioritize functional assays (e.g., antimicrobial activity) over sequence homology .
  • Quantitative Normalization : Express results as a percentage of total defensins in the sample to account for species-specific expression levels .
  • Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, ensuring sample sizes are justified via power analysis .

Tables of Key Methodological Considerations

Research Stage Critical Parameters References
Protein PurificationAffinity column type, endotoxin testing
ELISA QuantificationDilution linearity, inter-assay controls
Multi-Omics IntegrationLASSO regression, pathway enrichment tools
Cross-Species StudiesPhylogenetic alignment, ARRIVE guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.